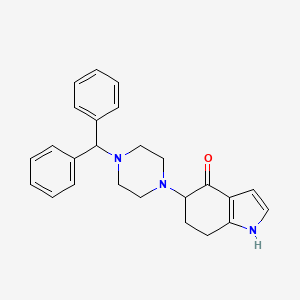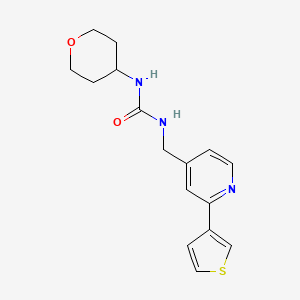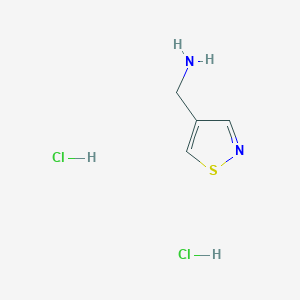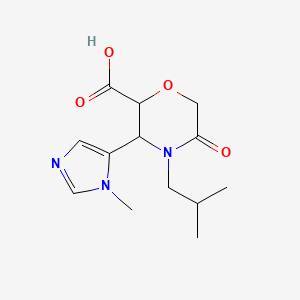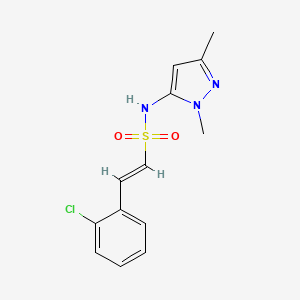![molecular formula C21H19ClN2OS B2470571 3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223893-34-2](/img/structure/B2470571.png)
3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione, also known as CPMDT, is a novel compound with potential applications in the field of medicinal chemistry. This compound belongs to the spirocyclic family of compounds and possesses a unique structure that makes it an interesting target for synthesis and research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has focused on the synthesis of various thiazole, thiazolidine, and isoxazole derivatives, highlighting the compound's versatile role in the development of new chemical entities with potential biological activities. For instance, studies have reported on the synthesis of substituted 2-amino-4-(4-chlorophenyl) thiazole derivatives, showcasing their anti-inflammatory and analgesic activities, indicative of the compound's utility in medicinal chemistry (Attimarad & Bagavant, 1999). Another study focused on the design and synthesis of novel isoxazolyl 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-diones and their analogs, demonstrating significant biological activity against standard strains, highlighting the compound's potential in antibacterial and antifungal applications (Rajanarendar et al., 2010).
Biological Activities and Applications
The research on derivatives of 3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has also extended into exploring their potential biological activities. For instance, studies on the synthesis of formazans from Mannich base derivatives have evaluated their antimicrobial activities, suggesting their utility in developing new antimicrobial agents (Sah et al., 2014). Similarly, research on spirothiazolidines analogs has highlighted their significant anticancer and antidiabetic activities, offering insights into the compound's therapeutic potential (Flefel et al., 2019).
Chemical Reactivity and Structural Analysis
Further studies have delved into the compound's chemical reactivity and structural characteristics, offering valuable insights into its chemical behavior and potential applications in synthetic chemistry. For example, research on 2-methylthio-imidazolins highlighted the tautomeric forms of these compounds in solid state and solution, providing a deeper understanding of their chemical properties (Enchev et al., 2017). Another study focused on the synthesis and characterization of N-(3,4-dichlorophenyl)-N′-(2,3 and 4-methylbenzoyl)thiourea derivatives, contributing to the structural analysis and understanding of similar compounds (Yusof et al., 2010).
Propiedades
IUPAC Name |
[2-(4-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2OS/c1-14-4-6-16(7-5-14)19(25)24-20(26)18(15-8-10-17(22)11-9-15)23-21(24)12-2-3-13-21/h4-11H,2-3,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXNDLXDGNUYFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


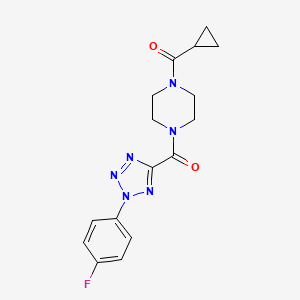

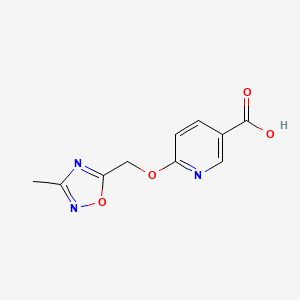
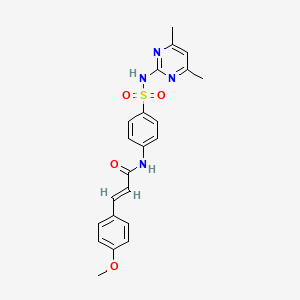
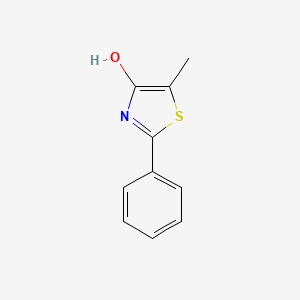
![4-methyl-3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2470498.png)
![N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2470500.png)
![6-ethyl 3-methyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2470501.png)
